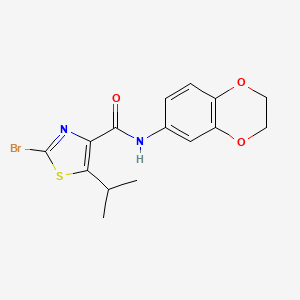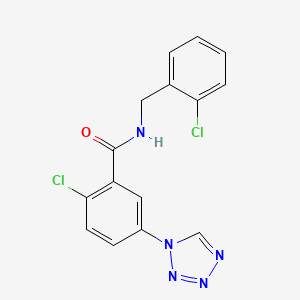![molecular formula C13H13N3O5S3 B14956797 (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B14956797.png)
(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a thiophene ring, and sulfonyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the thiophene ring, and the introduction of sulfonyl groups. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups and heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a potential candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: can be compared to other benzothiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of benzothiazole and thiophene rings with sulfonyl groups This structure provides distinct chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C13H13N3O5S3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H13N3O5S3/c1-23(18,19)16-13-15-10-3-2-8(6-11(10)22-13)12(17)14-9-4-5-24(20,21)7-9/h2-6,9H,7H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
XBZIOSLJJQDJNG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide](/img/structure/B14956722.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide](/img/structure/B14956726.png)
![ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14956739.png)
![3-(3-chloro-4-methylphenyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14956742.png)

![N-(4-methoxyphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14956762.png)
![3-(3-chloro-4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14956773.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B14956777.png)
![2-isobutyl-N-[2-(2-methoxyphenoxy)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14956779.png)
![Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14956783.png)
![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one](/img/structure/B14956784.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14956788.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14956801.png)
